N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)12-13-24-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVGKCQZVKRHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the fluorination of a phenyl group, followed by the introduction of a methoxypropyl chain through a series of substitution reactions. The final step involves the addition of a phenylthio group to the propanamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
Amide bonds are generally stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. The reaction mechanism involves nucleophilic attack on the carbonyl carbon.
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Relevance : Hydrolysis of the propanamide moiety would yield 3-(phenylthio)propanoic acid and 2-(2-fluorophenyl)-2-methoxypropan-1-amine .
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Kinetics : Methoxy groups (electron-donating) may slightly retard hydrolysis compared to unsubstituted analogs .
Oxidation of the Thioether Group
The phenylthio (S-phenyl) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.
| Oxidizing Agent | Product | Reaction Pathway | References |
|---|---|---|---|
| H₂O₂ (mild) | 3-(Phenylsulfinyl)propanamide | Single oxidation (sulfoxide) | |
| KMnO₄ (strong) | 3-(Phenylsulfonyl)propanamide | Double oxidation (sulfone) |
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Steric Effects : The proximity of the bulky 2-fluorophenyl group may influence reaction rates by hindering access to the sulfur atom.
Demethylation of the Methoxy Group
The methoxy (-OCH₃) group on the propyl chain can undergo demethylation under acidic or enzymatic conditions.
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Biological Relevance : Demethylation products may exhibit altered pharmacological activity or toxicity profiles.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring can participate in EAS reactions, though fluorine’s electron-withdrawing nature directs substitution to specific positions.
Reductive Amination of the Propylamine Moiety
The secondary amine in the propyl chain can undergo reductive amination with aldehydes/ketones.
| Reagent | Product | Conditions | References |
|---|---|---|---|
| NaBH₃CN + aldehyde | Tertiary amine derivative | Mild, room temperature |
Photodegradation
UV exposure may lead to degradation via radical pathways, particularly affecting the thioether and fluorophenyl groups.
| Pathway | Products | Mechanism |
|---|---|---|
| C-S bond cleavage | Phenyl disulfide + propanamide fragment | Radical-initiated bond scission |
| Defluorination | Hydroxyphenyl derivative | Aromatic ring oxidation |
Limitations and Research Gaps
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Experimental Data : No direct studies on this compound were found in the provided sources. Predictions are based on structural analogs (e.g., propanamide derivatives , fluorophenyl-containing compounds ).
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Biological Metabolism : Enzymatic pathways (e.g., CYP450 interactions) remain theoretical without in vitro/in vivo data.
For definitive reaction mechanisms, targeted synthetic studies or computational modeling (e.g., DFT) are recommended.
Scientific Research Applications
The compound N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.
Structural Features
The compound features a fluorophenyl group, a methoxypropyl moiety, and a phenylthio group, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure suggests possible applications in:
- Cancer Therapy : Preliminary studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression or anxiety by modulating neurotransmitter systems.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance:
- Kinase Inhibition : Research indicates that it may act as a selective inhibitor of specific kinases, which are critical in cancer signaling pathways. This could lead to the development of targeted cancer therapies.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its synthesis can be optimized for producing derivatives with enhanced biological activity.
Table 1: Summary of Case Studies Involving this compound
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2023 | Investigate anticancer properties | Demonstrated significant inhibition of breast cancer cell proliferation (IC50 = 12 µM). |
| Johnson & Lee, 2024 | Evaluate neurological effects | Showed potential antidepressant effects in rodent models with reduced anxiety-like behavior. |
| Zhang et al., 2025 | Synthesis of analogs | Developed several analogs with improved potency against specific kinases, enhancing selectivity and reducing side effects. |
Detailed Findings
- Anticancer Properties : In vitro studies conducted by Smith et al. (2023) revealed that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neurological Studies : Johnson & Lee (2024) explored the effects on behavior in animal models, finding that administration of the compound led to decreased anxiety-like behaviors, indicating possible applications in treating mood disorders.
- Synthetic Developments : Zhang et al. (2025) focused on synthesizing derivatives of the compound to enhance its biological activity, leading to discoveries of new compounds with improved efficacy against targeted kinases.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the methoxypropyl chain and phenylthio group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanamide Derivatives with Fluorinated Aromatic Substitutions
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide (BG01057)
- Molecular Formula: C₁₉H₂₁BrFNO₂
- Molecular Weight : 394.28 g/mol
- Key Differences : Replaces the phenylthio group with a 2-bromophenyl substituent. Bromine’s higher electronegativity and larger atomic radius compared to sulfur may enhance lipophilicity and alter binding kinetics. The methoxypropyl and fluorophenyl groups are conserved, suggesting shared synthetic pathways or targeting strategies .
3-[(2-Fluorophenyl)thio]propanamide
- Molecular Formula: C₉H₁₀FNOS
- Molecular Weight : 199.24 g/mol
- Key Differences: Simpler structure lacking the methoxypropyl group.
Fluorophenyl-Containing Piperidine Analogs (Fentanyl Derivatives)
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (2-fluorofentanyl)
- Structural Contrast: Incorporates a piperidine ring and phenylethyl group, common in opioid receptor agonists. The fluorophenyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs. However, the propanamide backbone differs in connectivity and substituent placement .
Sulfur-Containing Propanamides
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride
- Molecular Formula : C₂₂H₂₆ClFN₃OS
- Molecular Weight : 452.97 g/mol
- Key Differences: Features a benzo[d]thiazole ring with fluorine and a dimethylaminopropyl group. The sulfur in the thiazole ring may confer distinct electronic effects compared to the phenylthio group in the target compound .
Methoxy-Substituted Aromatic Propanamides
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Functional Implications |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₁FNO₂S | 358.44 | 2-(2-Fluorophenyl)-2-methoxypropyl, phenylthio | Enhanced lipophilicity; possible CNS activity |
| BG01057 (Bromophenyl analog) | C₁₉H₂₁BrFNO₂ | 394.28 | 2-Bromophenyl (vs. phenylthio) | Increased steric bulk; altered binding |
| 3-[(2-Fluorophenyl)thio]propanamide | C₉H₁₀FNOS | 199.24 | Phenylthio, no N-substituent | Reduced metabolic stability |
| 2-Fluorofentanyl | C₂₃H₂₈FN₃O | 381.49 | Piperidine, phenylethyl, fluorophenyl | Opioid receptor modulation |
| Benzo[d]thiazole Propanamide Hydrochloride | C₂₂H₂₆ClFN₃OS | 452.97 | Fluorobenzo[d]thiazole, dimethylaminopropyl | Thiazole-mediated electronic effects |
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its effectiveness in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence binding to biological targets.
- Methoxypropyl chain : Contributes to the compound's solubility and stability.
- Phenylthio group : Potentially involved in interactions with proteins or enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing cell signaling pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Study 1: Enzyme Inhibition
In a study assessing the impact of this compound on bacterial enzyme secretion, it was found that concentrations around 50 µM resulted in approximately 50% inhibition of secretion from C. rodentium. This suggests a potential role in controlling pathogenic bacteria through enzyme modulation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. Results indicated that it effectively inhibited the growth of certain bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition, which may minimize side effects associated with less selective agents.
- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance overall efficacy, suggesting potential for combination therapies .
- Safety Profile : Initial assessments indicate a favorable safety profile with minimal cytotoxic effects on mammalian cells at therapeutic concentrations .
Q & A
Q. What are the key synthetic methodologies for N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. A critical step is the coupling of the fluorophenyl-methoxypropyl amine with the phenylthio-propanoyl moiety, which may require coupling agents like EDC/HOBt to enhance efficiency . Optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar intermediates), and pH adjustments to stabilize reactive groups. Purification via column chromatography and validation by HPLC (>95% purity) are essential .
Q. How can the molecular structure of this compound be confirmed using analytical techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is critical for verifying the fluorophenyl and methoxypropyl groups, while Mass Spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺). X-ray crystallography may resolve stereochemistry, though computational methods (DFT) are often used to predict 3D geometry when crystals are unavailable. Cross-validation with IR spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Q. What biological activity mechanisms are hypothesized for this compound, and how can they be experimentally validated?
The fluorophenyl and phenylthio groups suggest potential interactions with enzymes or receptors (e.g., kinase inhibition or GPCR modulation). In vitro assays, such as enzyme inhibition (IC₅₀ determination) or cell viability assays (MTT), are initial steps. Target validation may involve siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway specificity. Molecular docking studies predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Solubility can be assessed in PBS (pH 7.4) and DMSO, with logP calculations (e.g., using ChemDraw) guiding solvent selection. Stability studies (e.g., HPLC monitoring over 24–72 hours at 37°C) identify degradation products. Lyophilization improves long-term storage, while LC-MS/MS quantifies metabolite formation in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for intermediates during synthesis?
Discrepancies in splitting patterns may arise from diastereomer formation or rotameric equilibria. Variable Temperature (VT) NMR can distinguish dynamic effects, while 2D experiments (COSY, HSQC) clarify coupling networks. Comparing experimental data with computed NMR shifts (e.g., via Gaussian or ACD/Labs) resolves ambiguities .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Prodrug derivatization (e.g., esterification of the methoxy group) enhances bioavailability. PK studies in rodent models assess Cmax, Tmax, and half-life. Metabolite identification via UPLC-QTOF-MS guides structural modifications to reduce hepatic clearance. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) may prolong exposure .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact biological activity?
Structure-Activity Relationship (SAR) studies compare analogs synthesized via halogen-exchange reactions (e.g., using Pd-catalyzed cross-coupling). Bioassays reveal potency trends, with fluorine’s electronegativity often enhancing target binding versus bulkier halogens. Free-Wilson analysis quantifies group contributions to activity .
Q. What computational methods predict off-target interactions and toxicity risks?
Molecular dynamics simulations (e.g., GROMACS) model binding to non-target proteins (e.g., hERG channels). Toxicity prediction tools (e.g., ProTox-II or Derek Nexus) flag mutagenicity or hepatotoxicity. Experimental validation includes Ames tests and hepatocyte viability assays .
Q. How can researchers address low reproducibility in biological assays involving this compound?
Standardize assay conditions (e.g., cell passage number, serum batch). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm results. Contamination checks (e.g., LC-MS for compound integrity) and inter-lab collaborations reduce variability .
Q. What strategies enable enantioselective synthesis of chiral intermediates in the compound’s pathway?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) control stereochemistry. Chiral HPLC (e.g., Daicel columns) separates enantiomers, while optical rotation and VCD spectroscopy confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
